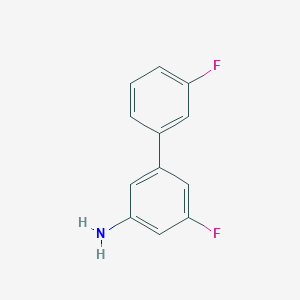

3',3-Difluorobiphenyl-5-amine

Description

3',3-Difluorobiphenyl-5-amine is a fluorinated aromatic amine characterized by a biphenyl backbone with two fluorine atoms at the 3' positions of the distal phenyl ring and an amine group at the 5-position of the proximal phenyl ring. Fluorine substituents are known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules due to their electron-withdrawing effects and small steric footprint .

Properties

IUPAC Name |

3-fluoro-5-(3-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSYDSPZVWEITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This two-step method involves synthesizing a nitro intermediate followed by reduction to the target amine. The process is optimized for high yield (83–93%) and purity (up to 98%).

Step 1: Decarboxylative Coupling to Form 3',3-Difluoro-2'-nitrobiphenyl

Reactants :

-

o-Nitrobenzoic acid (0.15 mol)

-

3,4-Difluorobromobenzene (0.1 mol)

-

Base : Potassium carbonate (1.1 equivalents)

-

Catalyst : Palladium acetylacetonate (0.02 mol%) and cuprous iodide (0.5 mol%)

-

Solvent : N-Methylpyrrolidone (NMP) or polyethylene glycol (PEG-400)

Conditions :

-

Temperature: 80–240°C

-

Time: 9–48 hours

-

Atmosphere: Nitrogen

Mechanism :

The reaction proceeds via a palladium-catalyzed Ullmann-type coupling, where decarboxylation of o-nitrobenzoic acid generates a nitroaryl intermediate that couples with 3,4-difluorobromobenzene.

Post-Processing :

-

Filtration to remove catalysts

-

Extraction with toluene

-

Crystallization (petroleum ether)

Step 2: Catalytic Hydrogenation to 3',3-Difluorobiphenyl-5-amine

Reactants :

-

3',3-Difluoro-2'-nitrobiphenyl

-

Catalyst : Palladium on carbon (Pd/C, 5% w/w)

-

Solvent : Ethanol or methanol

-

Hydrogen Pressure : 0.2–2 MPa

Conditions :

-

Temperature: 20–80°C

-

Time: 1–10 hours

Mechanism :

The nitro group is reduced to an amine via heterogeneous catalysis, with hydrogen gas acting as the reducing agent.

Post-Processing :

-

Filtration to recover the catalyst

-

Solvent evaporation under reduced pressure

Optimization Insights

-

Catalyst System : A combination of Pd(acac)₂ and CuI enhances coupling efficiency by stabilizing palladium intermediates.

-

Solvent Choice : PEG-400 improves solubility of aromatic substrates, reducing side reactions.

-

Scalability : Demonstrated at the 0.1–0.15 mol scale with consistent yields.

Diazotization and Biaryl Coupling

Reaction Overview

This method, adapted from diazotization protocols, forms the biphenyl backbone prior to introducing the amine group.

Step 1: Diazotization of 3-Fluoroaniline

Reactants :

-

3-Fluoroaniline

-

Nitrous acid (generated in situ from NaNO₂ and HCl)

Conditions :

-

Temperature: 0–5°C

-

Time: 30–60 minutes

Intermediate : 3-Fluorobenzenediazonium chloride.

Step 2: Coupling with 3-Fluorobenzeneboronic Acid

Reactants :

-

3-Fluorobenzeneboronic acid

-

Base : Potassium carbonate

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0)

Conditions :

-

Temperature: 80–100°C

-

Solvent: Tetrahydrofuran (THF)/water mixture

Mechanism :

A Suzuki-Miyaura coupling links the diazonium salt to the boronic acid, forming 3',3-difluorobiphenyl.

Step 3: Nitration and Reduction

-

Nitration : Introduces a nitro group at the 5-position using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (similar to Method 1) yields the amine.

Limitations

-

Multi-step Process : Requires nitration and reduction after coupling, increasing complexity.

-

Functional Group Tolerance : Diazonium salts are sensitive to steric hindrance, limiting substrate scope.

Comparative Analysis of Methods

Emerging Approaches and Innovations

Chemical Reactions Analysis

Types of Reactions

3’,3-Difluorobiphenyl-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized biphenyl compounds .

Scientific Research Applications

3’,3-Difluorobiphenyl-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3’,3-Difluorobiphenyl-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorination patterns and core structural differences critically influence the properties of aromatic amines. Key comparisons include:

3',4',5'-Trifluorobiphenyl-2-amine

- Structure : Features three fluorine atoms at the 3', 4', and 5' positions on the distal phenyl ring.

- This compound is used in agrochemicals, such as Fluxapyroxad intermediates .

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine

- Structure : Combines a difluorophenyl group with a heterocyclic oxazole ring.

- Impact : The oxazole introduces hydrogen-bonding capability and rigidity, which may improve target selectivity in drug design. Molecular weight: 196.15 g/mol .

3',5'-Diphenylbiphenyl-4-amine

- Structure : Substituted with phenyl groups at the 3' and 5' positions instead of fluorine.

- Impact : Bulky phenyl substituents increase steric hindrance, reducing reactivity but enhancing thermal stability in materials science applications .

Compounds with Trifluoromethyl Groups

- Example : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine (m/z 519.4, LC/MS) .

Metabolic Stability

- Fluorinated analogs like 3',3-difluorobiphenyl-5-amine are expected to exhibit higher metabolic stability compared to non-fluorinated counterparts due to C-F bond strength. For example, pyrazole-3-amine derivatives with fluorinated aryl groups show prolonged half-lives in vivo .

Drug Design

- Heterocyclic analogs like 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine demonstrate how structural rigidity and fluorine placement can optimize kinase inhibition or antimicrobial activity .

Data Comparison Table

Biological Activity

3',3-Difluorobiphenyl-5-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of current research findings.

The synthesis of this compound typically involves the reaction of 3-fluorophenyl halogenated magnesium with 1,2-dihalogenethane under a trivalent ferric salt catalyst. This process is followed by treatment with an alkali or acid to yield high-purity product. The compound's unique structure, characterized by the presence of two fluorine atoms and an amine group, imparts distinct chemical properties that enhance its reactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to alterations in enzyme activity or receptor binding, resulting in various pharmacological effects. The presence of fluorine atoms often enhances binding affinity and selectivity for these targets, contributing to its biological efficacy.

Anticancer Potential

Research has demonstrated that derivatives of biphenyl compounds, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar fluorinated biphenyl derivatives can inhibit the growth of Hep-2 laryngeal carcinoma cells with varying degrees of potency. The cytotoxicity is often enhanced by the incorporation of fluorine substituents, which improve the overall pharmacological profile .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Hep-2 | 70.5 | |

| 4-(2′,4′-Difluorobiphenyl-4-yl) | Melanoma | <50 | |

| 4-(2′,4′-Difluorobiphenyl-4-yl) | Colon Cancer | <30 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that similar compounds exhibit inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Cytotoxicity Assays : A study assessed the cytotoxic effects of several biphenyl derivatives on Hep-2 cells using the MTT assay. Results indicated that fluorinated derivatives exhibited significantly higher cytotoxicity compared to non-fluorinated counterparts .

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and target proteins involved in cancer progression. These studies reveal that modifications at specific positions on the biphenyl structure can enhance binding affinity and selectivity for targets like protein 4LRH .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3',3-Difluorobiphenyl-5-amine that researchers should prioritize during experimental design?

- Answer : Critical properties include melting point (138–139°C for analogous biphenylamines), boiling point (~505°C), pKa (~4.24), and solubility in polar/non-polar solvents. These parameters guide solvent selection, reaction temperature optimization, and stability assessments. For example, the low pKa suggests sensitivity to acidic conditions, necessitating pH-controlled environments during synthesis . Fluorine substitution impacts electron density, influencing reactivity in cross-coupling reactions .

Q. What synthetic routes are validated for preparing this compound, and how can reaction yields be optimized?

- Answer : Common methods include nucleophilic substitution of halogenated precursors (e.g., pentafluorobiphenyl derivatives) with ammonia or amine nucleophiles. Optimization involves:

- Catalyst selection : Palladium-based catalysts for Buchwald-Hartwig amination.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature control : Stepwise heating (e.g., 80–120°C) to avoid side reactions.

Post-synthesis, HPLC or GC-MS is recommended for purity validation (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Key precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Collect in halogenated waste containers and incinerate at ≥1000°C.

Contaminated equipment must be decontaminated with ethanol before reuse .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across studies?

- Answer : Discrepancies may arise from impurities, polymorphic forms, or instrumental variability. Mitigation strategies include:

- Reproducibility checks : Re-synthesize the compound under standardized conditions.

- Analytical triangulation : Combine DSC (melting point), X-ray crystallography (polymorph identification), and (structural confirmation).

- Purity assays : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .

Q. What advanced spectroscopic techniques elucidate the electronic effects of fluorine substitution in this compound?

- Answer :

- : Quantifies electron-withdrawing effects via chemical shift anisotropy (CSA) and coupling constants.

- X-ray crystallography : Reveals steric and electronic interactions by mapping bond lengths/angles between fluorine and adjacent groups.

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate fluorine’s impact on reactivity.

These methods are critical for designing derivatives with tailored electronic properties .

Q. How can fluorometric assays enhance the detection and quantification of trace this compound in complex matrices?

- Answer : Derivatization with fluorescamine or CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) enables sensitive detection:

- Fluorescamine : Reacts with primary amines to form fluorescent pyrrolinones (λex = 390 nm, λem = 475–490 nm), suitable for submicromolar quantification.

- CNBF derivatives : Isolate via SPE (solid-phase extraction) and analyze via LC-MS/MS for specificity in biological samples.

Calibration curves (R² >0.99) and spike-recovery tests (90–110%) validate accuracy .

Q. What mechanistic insights guide the use of this compound in catalytic systems or supramolecular assemblies?

- Answer : The amine group acts as a Lewis base, coordinating to metals (e.g., Pd, Cu) in cross-coupling reactions. Fluorine’s electronegativity enhances oxidative stability in catalytic cycles. In supramolecular chemistry, π-π stacking of the biphenyl backbone facilitates host-guest interactions, studied via:

- ITC (Isothermal Titration Calorimetry) : Quantifies binding affinity (Kd).

- SEM/TEM : Visualizes self-assembled nanostructures.

Reaction kinetics (Arrhenius plots) and Hammett correlations further elucidate mechanistic pathways .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.